4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol
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Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(difluoromethyl)-1H-pyrazole-3-amine with 4-formyl-2-methoxyphenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. By binding to the active site of the enzyme, the compound can disrupt its normal function, leading to the inhibition of cellular respiration in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl-pyrazole core but differs in the functional groups attached.
4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is unique due to the presence of both the difluoromethyl group and the methoxyphenol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H13F2N3O2 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H13F2N3O2/c1-19-10-6-8(2-3-9(10)18)7-15-11-4-5-17(16-11)12(13)14/h2-6,12,18H,7H2,1H3,(H,15,16) |
InChI Key |
JWNHIDZQEJDCKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NN(C=C2)C(F)F)O |
Origin of Product |
United States |
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